

4H-SiC vs. 6H-SiC: A Comparative Guide for High-Power MOSFETs

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Compound of Interest

Compound Name: Silicon carbide

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In the realm of high-power semiconductor devices, **silicon carbide** (SiC) has emerged as a frontrunner, poised to replace silicon in demanding applications. Its wide bandgap, high thermal conductivity, and high breakdown electric field make it an ideal material for efficient and robust high-power MOSFETs. Among the various polytypes of SiC, 4H-SiC and 6H-SiC are the most mature for electronics applications. This guide provides an objective comparison of their performance for high-power MOSFETs, supported by experimental data, to aid researchers and drug development professionals in making informed material choices.

Key Performance-Determining Properties

The fundamental material properties of 4H-SiC and 6H-SiC directly influence the performance of MOSFETs. 4H-SiC is generally the preferred polytype for high-power, high-frequency applications primarily due to its higher electron mobility, including in the inversion layer of a MOSFET.

Table 1: Comparison of Key Physical and Electrical Properties of 4H-SiC and 6H-SiC

Property	4H-SiC	6H-SiC	Significance for MOSFET Performance
Crystal Structure	Hexagonal, ABCB stacking sequence	Hexagonal, ABCABC stacking sequence	Influences electronic band structure and carrier mobility.
Bandgap (eV) at 300 K	3.26	3.02	A wider bandgap allows for higher operating temperatures and breakdown voltages.
Electron Mobility (cm ² /Vs)	~800-1000 (basal plane), Anisotropic	~400-500 (basal plane), Anisotropic	Higher electron mobility leads to lower on-state resistance and reduced conduction losses.
Breakdown Electric Field (MV/cm)	~2.2-3	~2.4-3	A higher breakdown field enables thinner drift layers for a given voltage rating, reducing on-resistance.
Thermal Conductivity (W/cm·K)	~3.0-3.8 (c-axis), ~4.2-4.5 (basal plane)	~3.0-3.8 (c-axis), ~4.2-4.5 (basal plane)	High thermal conductivity is crucial for dissipating heat generated during high-power operation.
Inversion Layer Mobility (cm ² /Vs)	Significantly higher	Lower	Directly impacts the channel resistance and, therefore, the on-state losses of the MOSFET.

Experimental Performance Comparison of 4H-SiC and 6H-SiC MOSFETs

Direct side-by-side comparisons of 4H-SiC and 6H-SiC MOSFETs fabricated and tested under identical conditions are limited in recent literature, as the focus of commercial development has largely shifted to the superior 4H-SiC polytype. However, historical data and material property comparisons provide a clear indication of their relative performance.

Table 2: Experimentally Determined Performance Metrics for 4H-SiC and 6H-SiC MOSFETs

Performance Metric	4H-SiC	6H-SiC
Typical On-Resistance ($\text{m}\Omega\cdot\text{cm}^2$)	Lower	Higher
Typical Breakdown Voltage (V)	High (commercially available up to 3.3 kV)	High, but generally lower than 4H-SiC for a given on-resistance
Typical Inversion Channel Mobility (cm^2/Vs)	30 - 100+	< 10 - 30
Interface Trap Density (Dit) ($\text{cm}^{-2}\text{eV}^{-1}$)	High, but can be reduced with processing	High

Experimental Protocols

The characterization of SiC MOSFETs involves a suite of electrical measurements to determine their static and dynamic performance. Below are detailed methodologies for key experiments.

On-State Resistance ($R_{\text{DS(on)}}$) Measurement

Objective: To determine the resistance of the MOSFET when it is fully turned on.

Methodology:

- Connect the MOSFET in a standard test circuit with a variable DC power supply for the gate-source voltage (V_{GS}) and a high-current power supply for the drain-source voltage (V_{DS}).

- Apply a specific VGS to fully enhance the channel (e.g., +15V to +20V).
- Apply a low VDS (e.g., 1V) to operate in the linear region.
- Measure the resulting drain current (ID) and the VDS across the device.
- Calculate the on-state resistance as $R_{DS(on)} = V_{DS} / I_D$.
- This measurement is often performed at various temperatures to assess the thermal stability of the on-resistance.

Breakdown Voltage (BV) Measurement

Objective: To determine the maximum voltage the MOSFET can block in the off-state.

Methodology:

- Set the gate-source voltage (VGS) to 0V to ensure the MOSFET is in the off-state.
- Gradually increase the reverse VDS from a high-voltage power supply.
- Monitor the drain current (leakage current) using a sensitive ammeter.
- The breakdown voltage is defined as the VDS at which the leakage current suddenly increases to a predefined limit (e.g., 1mA), indicating the onset of avalanche breakdown.

Channel Mobility (μ) Extraction

Objective: To quantify the mobility of electrons in the MOSFET's inversion channel.

Methodology:

- Measure the transfer characteristics (I_D vs. V_{GS}) of the MOSFET in the linear region (low V_{DS}).
- From the linear region of the transfer curve, the transconductance (g_m) is calculated as the derivative of I_D with respect to V_{GS} .

- The field-effect mobility (μ_{FE}) can then be extracted using the following equation: $\mu_{FE} = (L / W) * (g_m / (C_{ox} * V_{DS}))$ where L is the channel length, W is the channel width, and C_{ox} is the gate oxide capacitance per unit area.

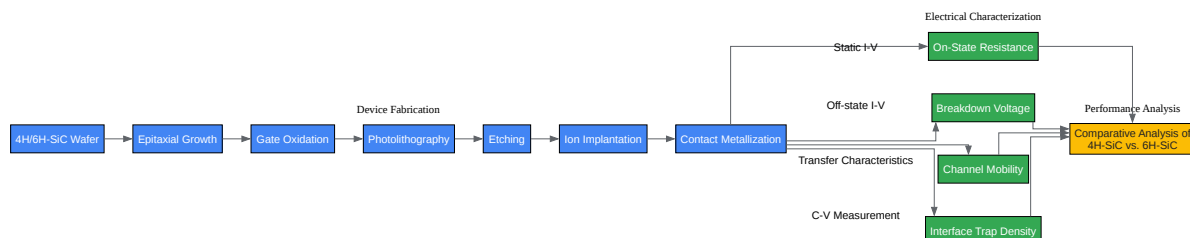
Interface Trap Density (D_{it}) Characterization

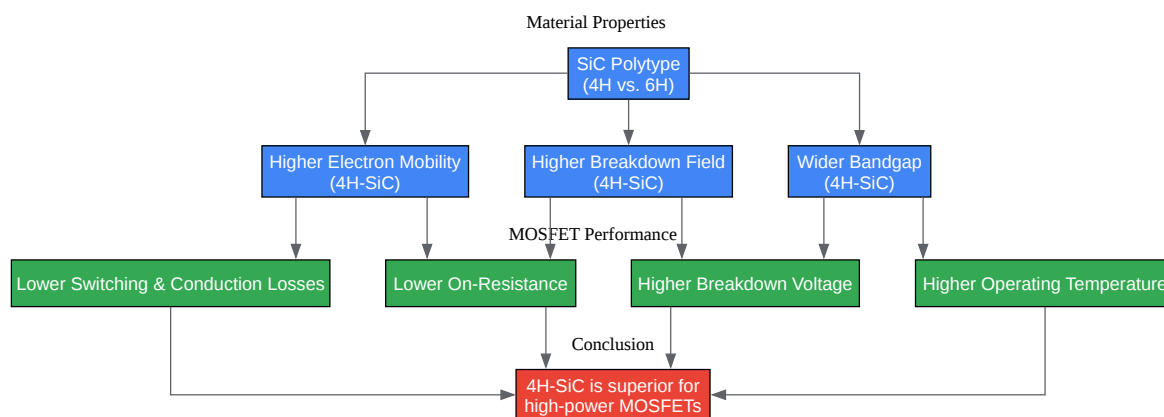
Objective: To quantify the density of electronic traps at the SiC/SiO₂ interface, which significantly impacts channel mobility.

Methodology (High-Frequency Capacitance-Voltage Method):

- Fabricate a MOS capacitor (MOSCAP) structure on the same wafer as the MOSFETs.
- Measure the high-frequency (e.g., 1 MHz) capacitance-voltage (C-V) characteristics of the MOSCAP.
- Compare the measured high-frequency C-V curve with an ideal C-V curve calculated for the same structure.
- The deviation between the measured and ideal curves, particularly the "stretch-out" along the voltage axis, is used to calculate the interface trap density as a function of energy within the bandgap.

Diagrams





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